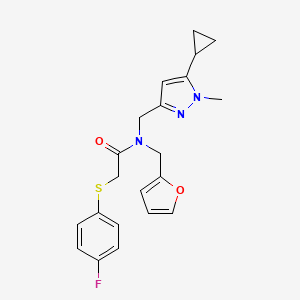
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may enhance its interaction with various biological targets, suggesting possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O3S, with a molecular weight of approximately 397.49 g/mol. Its structure includes multiple functional groups, such as a pyrazole ring, a furan moiety, and a thioether linkage, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3S |
| Molecular Weight | 397.49 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways, similar to other pyrazole derivatives that have shown inhibitory effects on kinases and phosphatases.
- Modulation of Signaling Pathways : It could influence various signaling pathways by interacting with receptors or altering the activity of downstream effectors.
- Antioxidant Properties : The presence of heterocyclic structures may confer antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.
Biological Activity Studies
Several studies have investigated the biological activities of compounds structurally similar to this compound. Here are key findings:
Anticancer Activity
Research indicates that related pyrazole derivatives exhibit significant anticancer properties. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, showing IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung cancer) | 5.0 |
| Compound B | MCF7 (Breast cancer) | 3.2 |
| N-(5-cyclopropyl...) | Jurkat T cells | 4.8 |
Antimicrobial Activity
The compound's thioether linkage suggests potential antimicrobial properties. Similar compounds have been tested against both Gram-positive and Gram-negative bacteria, often exhibiting notable inhibition zones in agar diffusion assays.
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity against various cell lines .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thioether-containing compounds, demonstrating that certain derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for further research .
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-24-20(15-4-5-15)11-17(23-24)12-25(13-18-3-2-10-27-18)21(26)14-28-19-8-6-16(22)7-9-19/h2-3,6-11,15H,4-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNVOADXSHTMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CSC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













